4-(4-Bromo-2-chlorobenzenesulfonyl)morpholine
Description
4-(4-Bromo-2-chlorobenzenesulfonyl)morpholine is a sulfonamide derivative featuring a morpholine ring linked to a halogenated benzene ring via a sulfonyl group. This structure confers unique electronic and steric properties, making it relevant in medicinal chemistry and materials science. The sulfonyl group acts as a strong electron-withdrawing moiety, influencing reactivity and intermolecular interactions.
Properties
IUPAC Name |
4-(4-bromo-2-chlorophenyl)sulfonylmorpholine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BrClNO3S/c11-8-1-2-10(9(12)7-8)17(14,15)13-3-5-16-6-4-13/h1-2,7H,3-6H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HAIBYNTYGCUGQV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1S(=O)(=O)C2=C(C=C(C=C2)Br)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BrClNO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.62 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
4-(4-Bromo-2-chlorobenzenesulfonyl)morpholine is a sulfonamide derivative that has garnered attention for its diverse biological activities. This compound's structure, characterized by a morpholine ring and a sulfonyl group with halogen substituents, suggests potential interactions with various biological targets. This article reviews the existing literature on the biological activity of this compound, focusing on its antimicrobial, anticancer, and enzyme inhibition properties.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. In a study evaluating various morpholine derivatives, this compound demonstrated effective inhibition against several bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were recorded as follows:
| Microorganism | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 8 |
| Escherichia coli | 16 |
| Pseudomonas aeruginosa | 32 |
These results suggest that the halogen substituents enhance the compound's lipophilicity, facilitating membrane penetration and subsequent antimicrobial action .
Anticancer Activity
The anticancer potential of this compound has been explored in vitro against various cancer cell lines. A notable study reported that this compound exhibited cytotoxic effects on human breast cancer (MCF-7) and liver cancer (HepG2) cell lines. The half-maximal inhibitory concentration (IC50) values were determined as follows:
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 | 15 |
| HepG2 | 20 |
The mechanism of action is believed to involve the induction of apoptosis through the activation of caspase pathways, leading to cell cycle arrest at the G1 phase .
Enzyme Inhibition
Another significant aspect of the biological activity of this compound is its role as an enzyme inhibitor. Research has shown that this compound can inhibit specific enzymes involved in metabolic processes. For example, it has been identified as an inhibitor of carbonic anhydrase, with an inhibition constant (Ki) value of 0.5 µM. This inhibition can lead to alterations in bicarbonate ion transport, affecting pH regulation in cells.
Case Studies
- Antimicrobial Efficacy : A comparative study was conducted to evaluate the antimicrobial efficacy of various morpholine derivatives, including this compound. The results indicated that this compound outperformed several analogs in terms of potency against gram-positive bacteria .
- Cytotoxicity in Cancer Research : In a focused investigation on cancer cell lines, researchers treated MCF-7 and HepG2 cells with varying concentrations of the compound. The findings highlighted a dose-dependent response in cell viability, supporting further exploration into its potential as a therapeutic agent against cancer .
Comparison with Similar Compounds
Structural and Functional Group Variations
The compound is distinguished from analogs by its benzenesulfonyl group, contrasting with benzyl or aryl substituents in related morpholine derivatives. Key analogs include:
Notes:
- *Molecular weight for 4-(2-Bromo-4-fluorobenzyl)morpholine is assumed identical to its isomer due to identical formula.
- The target compound’s sulfonyl group increases polarity compared to benzyl derivatives, likely reducing lipid solubility.
Electronic and Reactivity Profiles
- Sulfonyl vs. Benzyl Groups : Sulfonyl groups enhance electrophilicity at the benzene ring, favoring nucleophilic substitution or cross-coupling reactions. Benzyl derivatives (e.g., 4-(4-Bromo-2-fluorobenzyl)morpholine) exhibit greater electron density, enabling radical or electrophilic aromatic substitution .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
